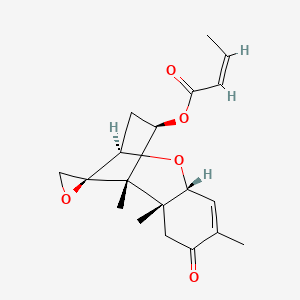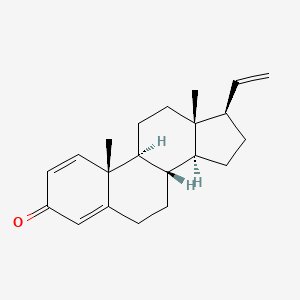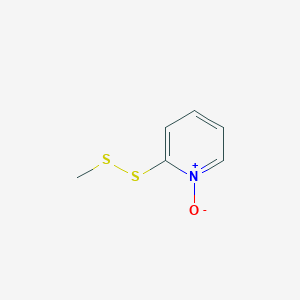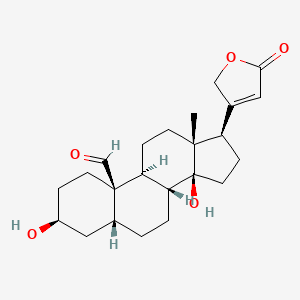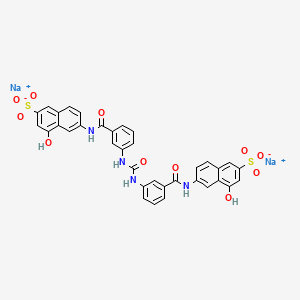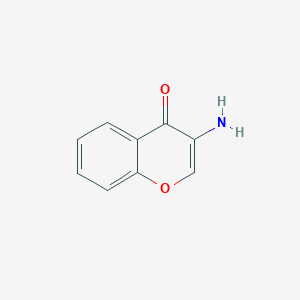
3-アミノ-4H-クロメン-4-オン
概要
説明
3-Amino-4H-chromen-4-one is a heterocyclic compound that belongs to the class of chromones. Chromones are oxygen-containing heterocycles that are widely distributed in nature and have significant biological and pharmaceutical importance. The structure of 3-Amino-4H-chromen-4-one consists of a chromone core with an amino group at the third position. This compound is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .
科学的研究の応用
3-Amino-4H-chromen-4-one has a wide range of scientific research applications, including:
作用機序
Target of Action
3-Amino-4H-chromen-4-one is a derivative of chroman-4-one, a significant structural entity that belongs to the class of oxygen-containing heterocycles . Chroman-4-one acts as a major building block in a large class of medicinal compounds . It has been found that chroman-4-one derivatives can inhibit the NOTCH1 signaling pathway, which plays a crucial role in various cancers .
Mode of Action
It is known that chroman-4-one derivatives can interact with the notch1 signaling pathway . This interaction can lead to the inhibition of this pathway, which is often overactive in various types of cancers .
Biochemical Pathways
The biochemical pathways affected by 3-Amino-4H-chromen-4-one are likely related to its interaction with the NOTCH1 signaling pathway . The NOTCH1 pathway is involved in cell proliferation and survival, and its inhibition can lead to the suppression of tumor growth . Furthermore, chroman-4-one derivatives have been found to exhibit anti-inflammatory and antioxidant activities , suggesting that they may also affect pathways related to inflammation and oxidative stress.
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of chroman-4-one derivatives are an important area of research . These properties can significantly impact the bioavailability of these compounds and their effectiveness as therapeutic agents .
Result of Action
The result of the action of 3-Amino-4H-chromen-4-one is likely related to its potential anticancer, anti-inflammatory, and antioxidant activities . By inhibiting the NOTCH1 signaling pathway, it may suppress tumor growth . Furthermore, its anti-inflammatory and antioxidant activities may help to mitigate the damage caused by inflammation and oxidative stress .
Action Environment
The action environment can significantly influence the efficacy and stability of 3-Amino-4H-chromen-4-one. Factors such as pH, temperature, and the presence of other molecules can affect its stability and its interaction with its targets
生化学分析
Biochemical Properties
3-Amino-4H-chromen-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme tyrosinase, where 3-Amino-4H-chromen-4-one acts as an inhibitor, affecting melanin synthesis. Additionally, it has been shown to interact with proteins involved in oxidative stress responses, such as superoxide dismutase, enhancing its antioxidant properties .
Cellular Effects
The effects of 3-Amino-4H-chromen-4-one on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. In cancer cells, 3-Amino-4H-chromen-4-one induces apoptosis by activating caspase-dependent pathways and inhibiting the PI3K/Akt signaling pathway . Furthermore, it affects gene expression by modulating the activity of transcription factors such as NF-κB, leading to changes in cellular metabolism and immune responses .
Molecular Mechanism
At the molecular level, 3-Amino-4H-chromen-4-one exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. For instance, it has been shown to intercalate into DNA, disrupting the replication process and leading to cell cycle arrest . Additionally, 3-Amino-4H-chromen-4-one inhibits the activity of certain enzymes, such as topoisomerase, by binding to their active sites and preventing their catalytic function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-4H-chromen-4-one have been studied over different time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 3-Amino-4H-chromen-4-one can lead to sustained changes in cellular function, including alterations in cell cycle progression and increased oxidative stress .
Dosage Effects in Animal Models
The effects of 3-Amino-4H-chromen-4-one vary with different dosages in animal models. At low doses, it exhibits protective effects against oxidative stress and inflammation . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing adverse effects .
Metabolic Pathways
3-Amino-4H-chromen-4-one is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound also affects the activity of key metabolic enzymes, such as glucose-6-phosphate dehydrogenase, impacting cellular energy metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the oxidative cyclization of (E)-2-((4-oxo-4H-chromen-3-yl)methylene)hydrazine carbothioamide using phosphorus oxychloride as a cyclizing agent . Another method includes the use of tert-butyl hydroperoxide and tetrabutylammonium iodide to mediate the oxidative C–C bond formation from chroman-4-ones .
Industrial Production Methods
Industrial production methods for 3-Amino-4H-chromen-4-one typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Amino-4H-chromen-4-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the chromone core, leading to the formation of reduced chromone derivatives.
Common Reagents and Conditions
Oxidation: Tert-butyl hydroperoxide and tetrabutylammonium iodide are commonly used for oxidative reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Substitution reactions often involve the use of electrophiles and nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various chromone derivatives with enhanced biological activities, such as anticancer and antimicrobial properties .
類似化合物との比較
3-Amino-4H-chromen-4-one can be compared with other similar compounds, such as:
4H-chromen-4-one: Lacks the amino group at the third position, resulting in different biological activities.
Chroman-4-one: Contains a saturated ring structure, leading to variations in chemical reactivity and biological properties.
The uniqueness of 3-Amino-4H-chromen-4-one lies in its amino group, which enhances its reactivity and allows for the formation of a wide range of derivatives with significant biological activities.
特性
IUPAC Name |
3-aminochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHXAUPSBBQGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482768 | |
| Record name | 3-AMINO-4H-CHROMEN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59507-94-7 | |
| Record name | 3-AMINO-4H-CHROMEN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



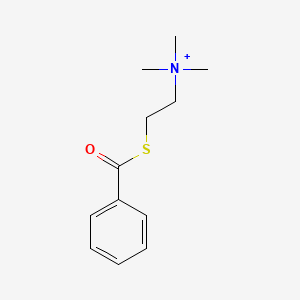
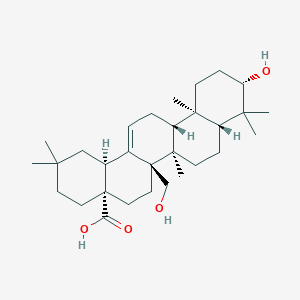
![methyl (1S,15R,17S,18S)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1252822.png)
![(1R,2R,20R,42S,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1252824.png)
![(1R,3R,8R,12E,18E,20Z,24R,25S,26S)-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione](/img/structure/B1252825.png)
